Cas no 111974-72-2 (Quetiapine hemifumarate)

Quetiapine hemifumarate 化学的及び物理的性質
名前と識別子
-
- quetiapine fumarate
- SEROQUEL
- QUETIAPINE HEMIFUMARATE
- 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol hemifumarate
- DIBENZOTHIAZEPINOHONEP
- ICI-204636
- Quetiapine Fumarate main intermediates
- Quetiapine hemifumarate salt
- Quetiapine (fumarate)
- Quetiapine (hemifumarate)
- Quetiapine fumarate solution
- Quetiapine-d8 Fumara
- QuetiapineFamarate
- QUETIAPINE HEMIGUMARTE
- Quetiapine FuMarate API
- QUETIAPINE HEMIFUMERATE
- Quetiapine fuMarate USP
- Seroquel XR
- ICI 204,636
- ZM 204636
- Quetiapine fumarate [USAN]
- ZD5077
- 2S3PL1B6UJ
- ZM 204,636
- ICI 204636
- ZD 5077
- FK949E
- 2-[2-(4-
- Quetiapine fumarate (Seroquel)
- Quetiapine fumarate (JP17/USP)
- DTXCID1024201
- CCG-220464
- MFCD03423782
- 111974-72-2
- SEROQUELXR
- QuetiapineExtended-Release
- ETHANOL, 2-(2-(4-DIBENZO(B,F)(1,4)THIAZEPIN-11-YL-1-PIPERAZINYL)ETHOXY)-, (E)-2-BUTENEDIOATE (2:1)
- bis(2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethoxy]ethan-1-ol); but-2-enedioic acid
- QUETIAPINE FUMARATE [EP MONOGRAPH]
- Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1)
- CHEBI:8708
- NCGC00255945-01
- BCP04154
- ZD-5077
- NS00076269
- Seroquel (TN)
- QUETIAPINE FUMARATE [WHO-DD]
- QUETIAPINE FUMARATE [MART.]
- Quetiapine (as fumarate)
- Quetiapine.hemifumarate
- ZM-204636
- Quetiapine FumarateExtended-Release
- Z1590779304
- QuetiapineExtended Release
- AKOS015855887
- CAS-111974-72-2
- HB1803
- FK-947E
- 2-(2-(4-Dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)ethanol fumarate (2:1) (salt)
- bis(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethan-1-ol) fumarate
- QUETIAPINE HEMIFUMARATE [MI]
- Quetiapine for system suitability, European Pharmacopoeia (EP) Reference Standard
- QUETIAPINE FUMARATE (EP MONOGRAPH)
- HMS2089G04
- 2-(2-(4-DIBENZO(B,F)(1,4)THIAZEPIN-11-YL-1-PIPERAZINYL)ETHOXY)ETHANOL FUMARATE (2:1)
- Q-201653
- QUETIAPINE FUMARATE (USP MONOGRAPH)
- SW220283-1
- Quetiapine Fumarate ER
- QUETIAPINE FUMARATE [ORANGE BOOK]
- DTXSID3044201
- Quetiapine Fumarate, Pharmaceutical Secondary Standard; Certified Reference Material
- 2-[2-(4-Dibenzo[b,f][1,4]thiazepin- 11-yl-1-piperazinyl)ethoxy]ethanol hemifumarate
- Utapine
- s1763
- Quetiapine fumarate, European Pharmacopoeia (EP) Reference Standard
- Quetiapine Extended-release
- Tox21_302366
- AC-4236
- Quetiapine fumarate, United States Pharmacopeia (USP) Reference Standard, monograph mol wt. 883.09 ((C21H25N3O2S)2 ?? C4H4O4)
- QUETIAPINE FUMARATE [USP-RS]
- UNII-2S3PL1B6UJ
- Quetiapine Fumarate salt
- QUETIAPINE FUMARATE [USP MONOGRAPH]
- D00458
- QUETIAPINE FUMARATE [JAN]
- 2-(2-(4-Dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
- C21H25N3O2S.0.5C4H4O4
- Quetiapine for system suitability
- SCHEMBL390694
- QUETIAPINE FUMARATE (MART.)
- SCHEMBL122596
- QUETIAPINE FUMARATE [VANDF]
- HMS3713M10
- FK947E
- AS-12050
- KS-1099
- HMS3884A10
- (2E)-but-2-enedioic acid; bis(2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethan-1-ol)
- Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
- ZTHJULTYCAQOIJ-WXXKFALUSA-N
- Quetiapine Fumarate 1.0 mg/ml in Methanol (as free base)
- CHEMBL3188993
- QUETIAPINE FUMARATE (USP-RS)
- EN300-126734
- Quetiapine hemifumarate salt, >=98% (HPLC)
- Quetiapine.hemifumarate, 1mg/ml in Methanol
- J-002679
- Q27108136
- GLXC-03021
- Quetiapine fumarate (JP18/USP)
- Quetiapine.hemifumarate, 1mg/ml in Methanol (as free base)
- Quetiapine hemifumarate
-
- MDL: MFCD03423782
- インチ: 1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
- InChIKey: ZTHJULTYCAQOIJ-WXXKFALUSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C(C2=C([H])C([H])=C([H])C([H])=C12)N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H].S1C2=C([H])C([H])=C([H])C([H])=C2N=C(C2=C([H])C([H])=C([H])C([H])=C12)N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H].O([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=O
- BRN: 8378094
計算された属性
- せいみつぶんしりょう: 882.344455g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 回転可能化学結合数: 14
- どういたいしつりょう: 882.344455g/mol
- 単一同位体質量: 882.344455g/mol
- 水素結合トポロジー分子極性表面積: 222Ų
- 重原子数: 62
- 複雑さ: 615
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.27 g/cm3
- ゆうかいてん: 172.0 to 176.0 deg-C
- ふってん: 556.5°C at 760 mmHg
- フラッシュポイント: 9℃
- ようかいど: DMSO: >10mg/mL
- PSA: 221.80000
- LogP: 4.04660
- かんど: 熱に敏感である
- マーカー: 8039
- ようかいせい: 未確定
Quetiapine hemifumarate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301 + P310-P311
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 22-50/53
- セキュリティの説明: S53; S45
- RTECS番号:PC1075000
-
危険物標識:
- 包装カテゴリ:III
- リスク用語:R45; R10
- 包装等級:III
- 危険レベル:3
- セキュリティ用語:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Quetiapine hemifumarate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quetiapine hemifumarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-1099-10MG |
Quetiapine hemifumarate |
111974-72-2 | >97% | 10mg |
£51.00 | 2025-02-08 | |
TRC | Q510000-10g |
Quetiapine Hemifumarate |
111974-72-2 | 10g |
$ 198.00 | 2023-04-15 | ||
Enamine | EN300-126734-0.05g |
bis(2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethan-1-ol), but-2-enedioic acid |
111974-72-2 | 0.05g |
$422.0 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18024-1g |
Quetiapine Fumarate |
111974-72-2 | 98% | 1g |
¥893.00 | 2023-09-09 | |
FUJIFILM | 178-00693-10G |
Quetiapine Fumarate |
111974-72-2 | 10g |
JPY 58400 | 2023-09-15 | ||
BAI LING WEI Technology Co., Ltd. | 321078-1g |
Quetiapine hemifumarate salt, 98%, an inhibitor of D2DR and SR-2A |
111974-72-2 | 98% | 1g |
¥ 164 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 321078-25G |
Quetiapine hemifumarate salt, 98%, an inhibitor of D2DR and SR-2A |
111974-72-2 | 98% | 25G |
¥ 2119 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q830411-50g |
Quetiapine hemifumarate salt |
111974-72-2 | 98% | 50g |
1,132.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Q-001-1ML |
Quetiapine hemifumarate |
111974-72-2 | 1ml |
¥1431.6 | 2023-10-30 | ||
TRC | Q510000-100mg |
Quetiapine Hemifumarate |
111974-72-2 | 100mg |
$ 110.00 | 2023-09-06 |
Quetiapine hemifumarate 関連文献
-
Miguel M. Santos,Igor Marques,Sílvia Carvalho,Cristina Moiteiro,Vítor Félix Org. Biomol. Chem. 2015 13 3070
-
Fangdi Wei,Yan Lin,Yanzi Wu,Xuan Sun,Liping Liu,Ping Zhou,Qin Hu Anal. Methods 2014 6 482
-
Lambert K. S?rensen,J?rgen B. Hasselstr?m Anal. Methods 2013 5 3185
-
M. ?awrywianiec,J. Smajdor,B. Paczosa-Bator,R. Piech Anal. Methods 2017 9 6662
-
Olivia A. Attallah,Medhat A. Al-Ghobashy,Ahmed Taha Ayoub,Jack Adam Tuszynski,Marianne Nebsen RSC Adv. 2018 8 14280
-
Debasmita Saha,Preeti Wadhwa,Anuj Sharma RSC Adv. 2015 5 33067
-
Jose E. M. Pereira,Juergen Eckert,Svemir Rudic,Dehong Yu,Richard Mole,Nikolaos Tsapatsaris,Heloisa N. Bordallo Phys. Chem. Chem. Phys. 2019 21 15463
-
Pranay Sharma,Trishnajyoti Baishya,Rosa M. Gomila,Antonio Frontera,Miquel Barcelo-Oliver,Akalesh K. Verma,Jumi Das,Manjit K. Bhattacharyya New J. Chem. 2022 46 5296
-
Hossein Navay Baghban,Kambiz Ghaseminasab,Mohammad Hasanzadeh Anal. Methods 2023 15 3549
-
Duong Ngoc Toan,Nguyen Dinh Thanh,Mai Xuan Truong,Duong Nghia Bang,Mai Thanh Nga,Nguyen Thi Thu Huong New J. Chem. 2020 44 20715
Quetiapine hemifumarateに関する追加情報
Comprehensive Overview of Quetiapine Hemifumarate (CAS No. 111974-72-2): Properties, Applications, and Industry Insights
Quetiapine hemifumarate (CAS No. 111974-72-2) is a pharmaceutical compound widely recognized for its therapeutic applications in mental health. As the hemifumarate salt of quetiapine, it plays a critical role in the treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and major depressive disorder. The compound's unique chemical structure and pharmacokinetic properties make it a subject of ongoing research and clinical interest.
The global demand for quetiapine hemifumarate has surged in recent years, driven by increasing awareness of mental health issues and the growing prevalence of psychiatric conditions. Patients and healthcare providers frequently search for terms like "quetiapine hemifumarate uses", "quetiapine side effects", and "quetiapine vs. other antipsychotics", reflecting the need for accessible and accurate information. This article delves into the scientific, medical, and commercial aspects of this compound to address these queries.
Chemically, quetiapine hemifumarate is derived from the parent molecule quetiapine, a dibenzothiazepine derivative. Its molecular formula is C21H25N3O2S·0.5C4H4O4, with a molecular weight of 441.54 g/mol. The hemifumarate salt form enhances the compound's solubility and bioavailability, making it more effective for oral administration. Researchers often investigate "quetiapine hemifumarate solubility" and "stability under various pH conditions" to optimize drug formulations.
From a therapeutic perspective, quetiapine hemifumarate functions as an atypical antipsychotic by modulating dopamine and serotonin receptors. Its mechanism of action involves antagonism at 5-HT2A and D2 receptors, which contributes to its efficacy in managing psychotic symptoms and mood stabilization. Clinicians and patients alike search for "quetiapine hemifumarate dosage guidelines" and "long-term safety profile", underscoring the importance of precise dosing and monitoring.
The pharmaceutical industry continues to innovate with quetiapine hemifumarate, exploring extended-release formulations and combination therapies. Recent studies have examined its potential in off-label uses, such as anxiety disorders and insomnia, generating interest in "quetiapine for sleep" and "non-psychiatric applications". These developments align with the broader trend toward personalized medicine and targeted therapeutic approaches.
Quality control and regulatory compliance are paramount in the production of quetiapine hemifumarate. Manufacturers adhere to strict guidelines to ensure purity, potency, and consistency. Analytical techniques like HPLC and spectroscopy are employed to verify the compound's integrity, addressing common search queries such as "quetiapine hemifumarate synthesis" and "impurity profiling". These measures guarantee that the final product meets pharmacopeial standards.
In the competitive landscape of generic pharmaceuticals, quetiapine hemifumarate remains a key player. Market analysts track trends related to "quetiapine hemifumarate price trends" and "patent expiration impact", as these factors influence accessibility and affordability. The compound's widespread use in both developed and emerging markets highlights its significance in global healthcare systems.
Environmental and sustainability considerations are also gaining traction in the context of quetiapine hemifumarate production. Green chemistry initiatives aim to reduce waste and energy consumption during synthesis, resonating with searches for "eco-friendly pharmaceutical manufacturing". These efforts align with the industry's commitment to reducing its ecological footprint while maintaining high-quality outputs.
Future research directions for quetiapine hemifumarate may include exploring its neuroprotective effects and potential applications in neurodegenerative diseases. As the scientific community investigates "quetiapine and cognitive function", new therapeutic avenues could emerge. Such advancements would further solidify the compound's role in modern medicine.
In summary, Quetiapine hemifumarate (CAS No. 111974-72-2) is a versatile and impactful pharmaceutical agent with broad applications in mental health. Its chemical properties, clinical efficacy, and commercial relevance make it a focal point for researchers, healthcare providers, and patients. By addressing common search queries and industry trends, this overview provides a holistic perspective on this essential compound.
111974-72-2 (Quetiapine hemifumarate) 関連製品
- 111974-69-7(Quetiapine)
- 62718-46-1(Morpholine, 4-[[(4-cyanophenyl)imino]phenylmethyl]-)
- 329216-63-9(Quetiapine Sulfoxide)
- 62718-48-3(Morpholine, 4-[[(3-methylphenyl)imino]phenylmethyl]-)
- 111974-72-2(Quetiapine hemifumarate)
- 5800-19-1(Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)
- 139079-39-3(7-Hydroxy Quetiapine)
- 136772-40-2(Pyrido[4,3-b][1,4]benzothiazepine,10-(4-methyl-1-piperazinyl)-)
- 5747-48-8(Norquetiapine)
- 232597-73-8(Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)

